
2-Fluoro-3-methoxybenzyl alcohol
Overview
Description
2-Fluoro-3-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9FO2 It is a derivative of benzyl alcohol where the benzene ring is substituted with a fluorine atom at the second position and a methoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-3-methoxybenzyl alcohol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-3-methoxybenzaldehyde with a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-fluoro-3-methoxybenzaldehyde using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 2-fluoro-3-methoxybenzaldehyde or 2-fluoro-3-methoxybenzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2-fluoro-3-methoxybenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides, esters, or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 2-Fluoro-3-methoxybenzaldehyde, 2-Fluoro-3-methoxybenzoic acid.
Reduction: 2-Fluoro-3-methoxybenzylamine.
Substitution: 2-Fluoro-3-methoxybenzyl chloride.
Scientific Research Applications
2-Fluoro-3-methoxybenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving fluorinated aromatic compounds.
Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-3-methoxybenzyl alcohol depends on its specific application. In general, the presence of the fluorine atom and methoxy group can influence the compound’s reactivity and interaction with biological targets. For example, in enzyme inhibition studies, the fluorine atom may enhance binding affinity to the active site of the enzyme, while the methoxy group can modulate the compound’s overall polarity and solubility.
Comparison with Similar Compounds
2-Fluoro-4-methoxybenzyl alcohol: Similar structure but with the methoxy group at the fourth position.
3-Fluoro-2-methoxybenzyl alcohol: Similar structure but with the fluorine and methoxy groups swapped.
2-Fluoro-3-methoxybenzoic acid: An oxidized form of 2-fluoro-3-methoxybenzyl alcohol.
Uniqueness: this compound is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and interaction with other molecules, making it a valuable compound in various synthetic and research applications.
Biological Activity
2-Fluoro-3-methoxybenzyl alcohol is an organic compound notable for its unique structural features, which include a methoxy group and a fluorine atom. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The following sections will explore the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.
- Molecular Formula : CHFO
- Molecular Weight : Approximately 158.15 g/mol
- IUPAC Name : this compound
The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetics and pharmacodynamics, enhancing its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound often exhibit various pharmacological effects, which may include:
- Antimicrobial Activity : The structural characteristics suggest potential interactions with bacterial enzymes or cell membranes.
- Anticancer Properties : Similar compounds have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The methoxy group may enhance anti-inflammatory activity by modulating inflammatory pathways.
Case Studies
Data Table: Biological Activities of Related Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, anticancer | Inhibition of enzyme activity; apoptosis |
3-Methoxybenzyl alcohol | Antimicrobial | Disruption of bacterial cell wall |
4-Fluorobenzyl alcohol | Anticancer | Induction of apoptosis via caspase activation |
2,6-Difluorobenzyl alcohol | Anti-inflammatory | Modulation of cytokine production |
Synthesis and Applications
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Its applications extend to:
- Pharmaceutical Development : As a building block for synthesizing novel therapeutic agents.
- Material Science : Utilized in creating functional materials with specific properties due to its unique chemical structure.
Q & A
Q. What are the optimal synthetic routes for 2-Fluoro-3-methoxybenzyl alcohol, and how can reaction conditions be optimized for high yield?
Basic Research Question
A common approach involves nucleophilic substitution or reduction of pre-functionalized precursors. For example, adapting methodologies from structurally similar compounds (e.g., 4-Methoxy-3-(trifluoromethyl)benzyl alcohol in ), fluorinated benzyl alcohols can be synthesized via alkylation of fluorophenols with methoxy-containing reagents. Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction rates for substitution reactions .
- Temperature control : Elevated temperatures (60–80°C) improve yields in benzylation reactions, as seen in for 3-Benzyloxy-2,6-difluorobenzyl alcohol synthesis.
- Catalyst use : Base catalysts (e.g., K₂CO₃) facilitate deprotonation of hydroxyl groups, critical for ether formation .
Q. How does the electronic interplay between fluorine and methoxy substituents influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?
Advanced Research Question
The electron-withdrawing fluorine (-F) and electron-donating methoxy (-OCH₃) groups create a unique electronic profile. Experimental and computational studies (e.g., DFT in ) reveal:
- Directing effects : -F meta-directs electrophiles, while -OCH₃ is ortho/para-directing. Competitive effects must be analyzed using substituent parameter (σ⁺) models.
- Reactivity modulation : Fluorine’s electronegativity decreases ring electron density, slowing EAS, whereas -OCH₃ enhances it. Kinetic studies under varying electrophile concentrations can quantify these effects .
Q. What spectroscopic techniques are most effective for resolving structural ambiguities in this compound, particularly in cases of overlapping NMR signals?
Basic Research Question
- ¹H/¹³C NMR : Use high-field (≥400 MHz) NMR to resolve coupling patterns. For example, fluorine-proton coupling (³J~8–10 Hz) distinguishes adjacent protons .
- 2D NMR (HSQC, HMBC) : Correlate proton-carbon couplings to assign methoxy and fluorinated positions unambiguously. highlights similar strategies for 2-hydroxybenzyl alcohol derivatives.
- X-ray crystallography : Definitive structural confirmation, though crystallization may require derivatization (e.g., ester formation) .
Q. How can contradictory data in oxidation studies of this compound be reconciled, particularly when varying conditions produce aldehydes vs. carboxylic acids?
Advanced Research Question
Oxidation pathways depend on reagent strength and steric/electronic effects:
- Mild oxidants (e.g., PCC) : Selectively yield aldehydes by avoiding over-oxidation. This aligns with , where 4-Methoxy-3-(trifluoromethyl)benzyl alcohol oxidizes to the aldehyde .
- Strong oxidants (e.g., KMnO₄) : Promote carboxylic acid formation, especially if the benzylic position is sterically accessible. Control pH (neutral vs. acidic) to modulate selectivity.
- Computational modeling : Predict intermediate stability using Gaussian or similar software to identify transition-state barriers .
Q. What strategies mitigate solvent interference in biological activity assays for fluorinated benzyl alcohols?
Advanced Research Question
Contradictory bioactivity data often arise from solvent interactions (e.g., DMSO quenching reactive intermediates):
- Orthogonal assays : Compare results across aqueous buffers, ethanol, and solvent-free systems (e.g., solid-phase testing) .
- Solvent concentration limits : Keep DMSO ≤1% to minimize cytotoxicity, as noted in for in-vitro studies.
- Control experiments : Include solvent-only baselines to isolate compound-specific effects .
Q. How can computational tools predict the metabolic stability of this compound in drug discovery contexts?
Advanced Research Question
- ADMET modeling : Use software like SwissADME to predict cytochrome P450 interactions. Fluorine’s metabolic resistance enhances stability, while methoxy groups may increase susceptibility to demethylation .
- Docking studies : Map binding poses to enzymes (e.g., CYP3A4) to identify potential metabolic hotspots .
Q. What purification techniques maximize yield and purity for this compound, especially when dealing with polar byproducts?
Basic Research Question
- Chromatography : Reverse-phase HPLC with C18 columns separates polar impurities (e.g., unreacted precursors) .
- Recrystallization : Use mixed solvents (hexane/ethyl acetate) to exploit differential solubility, as applied in for similar alcohols.
- Distillation : Vacuum distillation minimizes thermal decomposition for low-melting-point derivatives .
Q. How do steric effects from the methoxy group influence regioselectivity in derivatization reactions (e.g., esterification)?
Advanced Research Question
- Steric maps : Generate 3D molecular models (e.g., using Avogadro) to visualize hindered sites. Methoxy at C3 may block electrophilic attacks at C2 or C4.
- Kinetic vs. thermodynamic control : Low-temperature esterification favors less hindered products, while high temperatures may shift equilibrium .
Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed?
Advanced Research Question
- Exothermic reactions : Use jacketed reactors with precise temperature control to manage heat from benzylation steps .
- Catalyst recycling : Immobilize bases (e.g., polymer-supported K₂CO₃) to reduce waste and costs .
- Continuous flow systems : Improve mixing and reduce reaction times for high-throughput production .
Q. How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate mechanistic pathways in the degradation of this compound?
Advanced Research Question
- ¹⁸O tracing : Track oxygen migration during hydrolysis or oxidation via mass spectrometry.
- Deuterium kinetic isotope effects (KIE) : Compare reaction rates of C-D vs. C-H bonds to identify rate-determining steps .
Properties
IUPAC Name |
(2-fluoro-3-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVBJFZOPGMFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343970 | |
Record name | 2-Fluoro-3-methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178974-59-9 | |
Record name | 2-Fluoro-3-methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.